2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17541386
InChI: InChI=1S/C9H6F3N3S/c1-4-5(2)16-8-14-7(9(10,11)12)6(3-13)15(4)8/h1-2H3
SMILES:
Molecular Formula: C9H6F3N3S
Molecular Weight: 245.23 g/mol

2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile

CAS No.:

Cat. No.: VC17541386

Molecular Formula: C9H6F3N3S

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile -

Specification

Molecular Formula C9H6F3N3S
Molecular Weight 245.23 g/mol
IUPAC Name 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Standard InChI InChI=1S/C9H6F3N3S/c1-4-5(2)16-8-14-7(9(10,11)12)6(3-13)15(4)8/h1-2H3
Standard InChI Key JIGDWLZNTYRQTD-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=NC(=C(N12)C#N)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>10</sub>H<sub>7</sub>F<sub>3</sub>N<sub>3</sub>S, with a molecular weight of 264.224 g/mol . Key structural components include:

  • A fused imidazo[2,1-b]thiazole core.

  • Methyl groups at positions 2 and 3.

  • A trifluoromethyl (-CF<sub>3</sub>) group at position 6.

  • A nitrile (-CN) functional group at position 5.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight264.224 g/mol
Exact Mass264.018 g/mol
Topological Polar Surface Area82.84 Ų
LogP (Partition Coefficient)2.73
HS Code2934100090

The trifluoromethyl group enhances electrophilicity, while the nitrile group introduces reactivity toward nucleophilic additions .

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Cyclizationα-Bromoketone, DMF, 80°C~60%
TrifluoromethylationCF<sub>3</sub>I, CuI, DMF~45%
CyanationKCN, Pd(PPh<sub>3</sub>)<sub>4</sub>, DMSO~50%

Purification typically involves flash column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. Solubility data indicate:

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Low solubility in water (<0.1 mg/mL) and hydrocarbons.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): Signals at δ 2.41 (s, 3H, CH<sub>3</sub>), 2.34 (s, 3H, CH<sub>3</sub>), and 7.15–8.02 ppm (aromatic protons) .

  • <sup>13</sup>C NMR: Peaks corresponding to the nitrile carbon (δ ~115 ppm) and CF<sub>3</sub> group (δ 122–125 ppm) .

  • IR: Strong absorption at ~2240 cm<sup>−1</sup> (C≡N stretch).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient nature of the imidazo[2,1-b]thiazole ring enables reactions at position 5:

  • Nitrile hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Nucleophilic additions: Reaction with Grignard reagents to form ketones.

CF<sub>3</sub> Group Reactivity

The trifluoromethyl group participates in:

  • Radical-mediated coupling: Formation of C-C bonds with aryl halides .

  • Hydrolysis: Slow conversion to carboxylic acids under harsh conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O).

Applications in Drug Discovery and Materials Science

Materials Science Applications

  • Organic semiconductors: Electron-withdrawing groups enhance charge transport properties.

  • Coordination complexes: Nitrile group acts as a ligand for transition metals (e.g., Ag<sup>+</sup>, Cu<sup>2+</sup>).

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